molecular formula C8H9FO2 B130371 1,4-Dimethoxy-2-fluorobenzene CAS No. 82830-49-7

1,4-Dimethoxy-2-fluorobenzene

Cat. No. B130371
CAS RN: 82830-49-7
M. Wt: 156.15 g/mol
InChI Key: WNCYZVMZKSOPMU-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-fluorobenzene is a synthetic molecule that belongs to the class of halides . It is used as a ligand in X-ray crystallography and has been shown to have anti-cancer properties . It is also used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

1,4-Dimethoxy-2-fluorobenzene can be prepared by reacting primary amines with chloroformates in the presence of bases at temperatures between -20 °C and 100 °C . Another synthesis method involves the reaction of commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid .


Molecular Structure Analysis

The molecular formula of 1,4-Dimethoxy-2-fluorobenzene is C8H9FO2, and its molecular weight is 156.15 . The InChI code is 1S/C8H9FO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,1-2H3 .


Chemical Reactions Analysis

In a Friedel-Crafts Alkylation reaction, 1,4-dimethoxybenzene can be reacted with 3-methyl-2-butanol and sulfuric acid . The electrophile for this reaction is a carbocation that forms when 3-methyl-2-butanol reacts with sulfuric acid. The nucleophile is the 1,4-dimethoxybenzene because it is an aromatic ring .


Physical And Chemical Properties Analysis

1,4-Dimethoxy-2-fluorobenzene is a white crystalline low melting solid . It has a melting point of 23-26 °C, a boiling point of 119-121°C at 40mm, and a flash point of 119-121°C/40mm . It is insoluble in water . Its density is estimated to be 1.1375 , and its refractive index is 1.5038 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Applications : 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, synthesized from 1,4-dimethoxy-2-fluorobenzene, demonstrates the compound's utility in creating derivatives through nitration, showcasing its versatility in chemical synthesis (Sweeney, McArdle, & Aldabbagh, 2018).

  • Charge Transfer Studies : Heterodimers of 1,4-dimethoxy-2-fluorobenzene with other molecules like 1,4-dioxane and methanol have been synthesized and studied, highlighting the compound's role in examining charge transfer and molecular interaction phenomena (Dimopoulou‐Rademann et al., 1984).

Material Science and Photophysics

  • Photophysical Properties : The study of crystals of 1,4-diethynyl-2-fluorobenzene, closely related to 1,4-dimethoxy-2-fluorobenzene, reveals detailed insights into the effects of aggregation on photophysical properties, indicating its potential applications in material science and photonics (Levitus et al., 2001).

Thermodynamics and Solubility

  • Thermodynamic Studies : Thermodynamics of mixtures containing fluorinated benzenes, including derivatives of 1,4-dimethoxy-2-fluorobenzene, have been extensively studied, offering valuable data for applications in chemical engineering and solution chemistry (González et al., 2021).

Applications in Energy Storage

  • Redox Flow Batteries : 1,4-Dimethoxybenzene derivatives are used as catholytes in non-aqueous redox flow batteries, demonstrating the compound's significance in the development of advanced energy storage systems (Zhang et al., 2017).

Chemical Reactions and Synthesis Improvement

  • Synthesis Optimization : Improved synthesis methods for compounds like 1,4-bis(bromomethyl)-2-fluorobenzene, starting from materials including 1,4-dimethoxy-2-fluorobenzene, showcase the compound's role in facilitating efficient and optimized chemical synthesis processes (Yan-min, 2007).

Crystallography and Molecular Interactions

  • C-H···F Interactions in Crystal Structures : The study of C−H···F interactions in crystalline structures of fluorobenzenes, related to 1,4-dimethoxy-2-fluorobenzene, enhances our understanding of molecular interactions in solid-state chemistry and crystallography (Thalladi et al., 1998).

Molecular Dynamics and Hydrophobicity

  • Hydrophobicity Studies : Research on the hydrophobicity of fluorobenzenes, including derivatives like 1,4-dimethoxy-2-fluorobenzene, provides insights into their behavior in different environments, important for understanding solubility and molecular dynamics (Kumar et al., 2019).

Safety And Hazards

1,4-Dimethoxy-2-fluorobenzene is classified as an irritant. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Relevant Papers The relevant papers related to 1,4-Dimethoxy-2-fluorobenzene can be found in the references .

properties

IUPAC Name

2-fluoro-1,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCYZVMZKSOPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00232021
Record name 1,4-Dimethoxy-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00232021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethoxy-2-fluorobenzene

CAS RN

82830-49-7
Record name 2-Fluoro-1,4-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82830-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dimethoxy-2-fluorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082830497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dimethoxy-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00232021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
B Gebhardt, A GM Barrett - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
(2,5‐Dimethoxyfluorobenzene) [ 82830‐49‐7 ] C 8 H 9 FO 2 (MW 156.15) InChI = 1S/C8H9FO2/c1‐10‐6‐3‐4‐8(11‐2)7(9)5‐6/h3‐5H,1‐2H3 InChIKey = WNCYZVMZKSOPMU‐…
Number of citations: 0 onlinelibrary.wiley.com
N Hoshiya, SL Buchwald - Advanced synthesis & catalysis, 2012 - Wiley Online Library
Improved processes for the preparation of biphenyl‐based phosphine ligands t‐BuBrettPhos, RockPhos, and BrettPhos are presented. The new methods, featuring the use of Grignard …
Number of citations: 40 onlinelibrary.wiley.com
T Yokoji, Y Kameyama, N Maruyama… - Journal of Materials …, 2016 - pubs.rsc.org
Rechargeable batteries using organic cathode materials are expected to afford high mass energy densities since these materials can undergo multiple electron redox reactions per …
Number of citations: 70 pubs.rsc.org
J Marron - 2021 - e-space.mmu.ac.uk
N-methoxybenzylphenethylamines (NBOMe) were first synthesised and published in Ralf Heim’s thesis in 2003,1 detailing the selectivity of these compounds towards serotonin …
Number of citations: 3 e-space.mmu.ac.uk
AS Cantrell, P Engelhardt, M Högberg… - Journal of medicinal …, 1996 - ACS Publications
Phenylethylthiazolylthiourea (PETT) derivatives have been identified as a new series of non-nucleoside inhibitors of HIV-1 RT. Structure−activity relationship studies of this class of …
Number of citations: 150 pubs.acs.org
NR Davis - 2009 - dspace.mit.edu
A new ligand, AdBrettPhos, was synthesized and its use, along with tBuBrettPhos, in CO coupling reactions at low temperatures was investigated. Using Pd catalysts containing these …
Number of citations: 2 dspace.mit.edu
EP Jones - 2012 - core.ac.uk
The development of novel three-component coupling reactions of arynes is under investigation. The emphasis is on efficient, concise and elegant routes to small, highly functionalised …
Number of citations: 3 core.ac.uk
D Ogawa - 2013 - ousar.lib.okayama-u.ac.jp
様々な複雑な骨格を有する有機化合物を効率的かつ簡便に合成する手段において, 有機金属反応剤を用いる炭素-炭素結合形成反応は, 無くてはならない合成手段である. そのうち, パラジウムを初め…
Number of citations: 0 ousar.lib.okayama-u.ac.jp

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